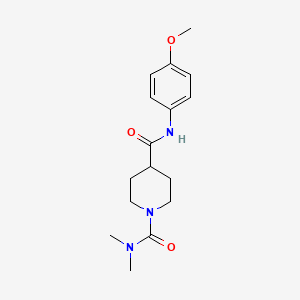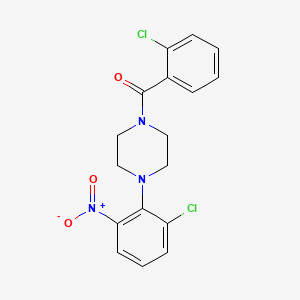![molecular formula C12H20N2O B5372306 1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)
1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as AMPC or AMPZP. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The purpose of
作用機序
The exact mechanism of action of 1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine is not fully understood. However, it has been shown to bind to various receptors in the brain, including the serotonin and dopamine receptors. This binding results in the modulation of neurotransmitter activity, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may be responsible for its therapeutic effects. It has also been shown to have analgesic properties, which may be useful in pain management.
実験室実験の利点と制限
One of the main advantages of using 1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine in lab experiments is its potential as a treatment for various neurological disorders. It has also been shown to have analgesic properties, which may be useful in pain management. However, one of the limitations of using this compound is its potential for toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of 1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine in scientific research. Some of these include:
1. Further studies to determine the exact mechanism of action of this compound.
2. Studies to determine the potential use of this compound in the treatment of other neurological disorders.
3. Studies to determine the potential use of this compound in the treatment of pain.
4. Studies to determine the potential toxicity of this compound and its effects on the environment.
5. Studies to determine the potential use of this compound in drug discovery and development.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a treatment for various neurological disorders and has also been studied for its potential use in pain management. Further studies are needed to determine the exact mechanism of action of this compound and its potential use in other areas of research.
合成法
The synthesis of 1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine involves the reaction of 1-allylpiperazine with 2-methylcyclopropanecarboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a treatment for various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in pain management.
特性
IUPAC Name |
(2-methylcyclopropyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-4-13-5-7-14(8-6-13)12(15)11-9-10(11)2/h3,10-11H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLHTXIIFQWLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[3-(5-chloro-2-thienyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5372228.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)benzamide](/img/structure/B5372236.png)
![2-(4-methoxyphenyl)-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5372252.png)
![4-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5372264.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone](/img/structure/B5372287.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372295.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B5372319.png)
![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)
